molecular formula C9H7BrN2S B1267679 5-(4-Bromophenyl)thiazol-2-amine CAS No. 73040-60-5

5-(4-Bromophenyl)thiazol-2-amine

Cat. No. B1267679
CAS RN: 73040-60-5
M. Wt: 255.14 g/mol
InChI Key: FZXHXJYHJOHEIV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring composed of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the bromophenyl group attached to the thiazole ring structure adds to the compound's reactivity and makes it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of thiazoles, including derivatives such as 5-(4-Bromophenyl)thiazol-2-amine, involves strategies that leverage their heterocyclic structure for functionalization. One method involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, to produce substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which can be further modified to achieve the desired thiazole derivatives (Issac & Tierney, 1996).

Molecular Structure Analysis

Thiazole derivatives exhibit a fascinating molecular structure that allows for a wide range of chemical modifications and applications. The electron-rich nature of the sulfur and nitrogen atoms in the thiazole ring makes these compounds react under various conditions, enabling the synthesis of complex molecules (Sahiba et al., 2020).

Chemical Reactions and Properties

Thiazole compounds, including 5-(4-Bromophenyl)thiazol-2-amine, are known for their reactivity towards nucleophilic substitution reactions due to the presence of halogen atoms, such as bromine. This reactivity is exploited in various chemical syntheses, including the development of biologically active compounds and materials (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of thiazole derivatives can vary significantly depending on the substituents attached to the thiazole ring. These properties, including melting points, boiling points, and solubility, are crucial for determining the compound's applicability in various chemical processes and pharmaceutical formulations.

Chemical Properties Analysis

5-(4-Bromophenyl)thiazol-2-amine and similar thiazole derivatives exhibit a range of chemical properties, including acidity/basicity of the nitrogen atom in the thiazole ring and the reactivity of the sulfur atom. These properties are essential for their function as intermediates in the synthesis of more complex molecules and for their potential biological activities (Cunico, Gomes, & Vellasco, 2008).

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to take off contaminated clothing and wash it before reuse .

properties

IUPAC Name

5-(4-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHXJYHJOHEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330009
Record name 5-(4-BROMOPHENYL)THIAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)thiazol-2-amine

CAS RN

73040-60-5
Record name 5-(4-BROMOPHENYL)THIAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Al-Qadsy, WS Saeed, AA Al-Owais, A Semlali… - Antibiotics, 2023 - mdpi.com
In order to address the challenges associated with antibiotic resistance by bacteria, two new complexes, Ni(II) and Zn(II), have been synthesized using the conventional method based …
Number of citations: 0 www.mdpi.com
H Shrikant, D Kishore, J Dwivedi, B Singh, V Rao - researchgate.net
The synthesis explored to serve novel functional group extended Anti-microbial bio-active molecules of substituted Aminothiazoles. It reveals from overall available up to date literature …
Number of citations: 0 www.researchgate.net
O Tavallaei, M Heidarian, M Marzbany… - Iranian Journal of Basic …, 2021 - ncbi.nlm.nih.gov
Objective (s): Cancer is the second important reason for death worldwide. In spite of advances in cancer treatment, however, survival of patients stays weak. Therefore, there is a critical …
Number of citations: 3 www.ncbi.nlm.nih.gov

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